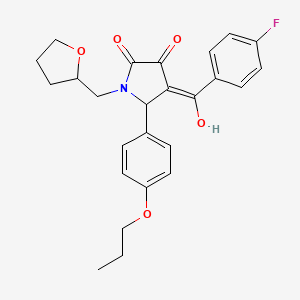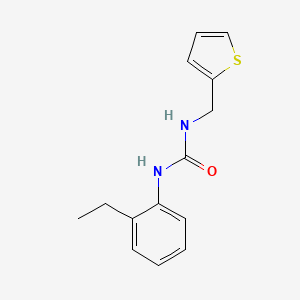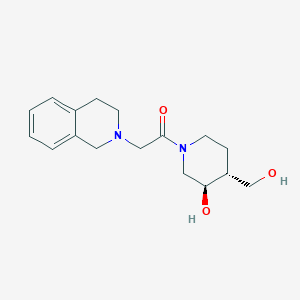
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. Therefore, the inhibition of BTK has emerged as a promising strategy for the treatment of such malignancies.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibiting BTK with this compound blocks this signaling cascade, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects. In preclinical studies, it has been shown to inhibit BTK activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cell malignancies. In addition, it has also been shown to have immunomodulatory effects, leading to the activation of T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments include its selectivity for BTK, its potency, and its ability to induce apoptosis in B-cell malignancies. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the development of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. These include:
1. Optimization of pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Evaluation of its efficacy in combination with other targeted therapies and chemotherapy.
3. Investigation of its potential use in other B-cell malignancies and autoimmune diseases.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with this compound.
5. Exploration of its potential use in combination with immunotherapy to enhance anti-tumor immune responses.
In conclusion, this compound is a promising compound with potential therapeutic applications in B-cell malignancies. Its inhibition of BTK has shown efficacy in preclinical models and warrants further investigation in clinical trials. The future directions for its development include optimization of pharmacokinetic properties, evaluation of its efficacy in combination with other therapies, and exploration of its potential use in other diseases.
Synthesis Methods
The synthesis of 1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been described in the literature. The synthesis involves the reaction of 2-amino-5-cyclohexyl-1,3,4-thiadiazole with acetic anhydride to obtain 2-acetamido-5-cyclohexyl-1,3,4-thiadiazole. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final product, this compound.
Scientific Research Applications
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown activity against other B-cell malignancies such as Waldenstrom's macroglobulinemia and diffuse large B-cell lymphoma.
properties
IUPAC Name |
1-acetyl-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-11(21)20-9-7-12(8-10-20)14(22)17-16-19-18-15(23-16)13-5-3-2-4-6-13/h12-13H,2-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYTVPFVPHLDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)

![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361643.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)